molecular formula C6H8O4 B134189 Triacetate CAS No. 2140-49-0

Triacetate

Cat. No. B134189
CAS RN: 2140-49-0
M. Wt: 144.12 g/mol
InChI Key: ILJSQTXMGCGYMG-UHFFFAOYSA-N
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Patent
US04355034

Procedure details

A solution of one equivalent of 2-formyl-3-hydroxy-4,5-dihydroxymethylpyridine hydrochloride in 400 ml. anhydrous tetrahydrofuran is treated with four equivalents of triethylamine and aged for one hour at room temperature. Then three equivalents of acetic anhydride are introduced, and the reaction mixture is aged 4 hours at room temperature. The reaction mixture is concentrated under reduced pressure to a gum. This is treated with a mixture of 300 ml. of diethyl ether and 300 ml. of distilled water. After shaking well, the layers are separated and the ether layer is dried over magnesium sulfate. After evaporation to dryness, the desired triacetate is obtained as a viscous oil.
Name
2-formyl-3-hydroxy-4,5-dihydroxymethylpyridine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.C([C:4]1[C:9]([OH:10])=[C:8]([CH2:11][OH:12])C(CO)=CN=1)=O.C(N(CC)CC)C.C([O:25][C:26](=[O:28])[CH3:27])(=O)C>O1CCCC1>[CH3:4][C:9]([CH2:8][C:11]([CH2:27][C:26]([OH:25])=[O:28])=[O:12])=[O:10] |f:0.1|

Inputs

Step One
Name
2-formyl-3-hydroxy-4,5-dihydroxymethylpyridine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(=O)C1=NC=C(C(=C1O)CO)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After shaking well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction mixture is aged 4 hours at room temperature
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure to a gum
ADDITION
Type
ADDITION
Details
This is treated with a mixture of 300 ml
CUSTOM
Type
CUSTOM
Details
the layers are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether layer is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(=O)CC(=O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.